molecular formula C23H22FN5O2 B2697383 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide CAS No. 946332-36-1

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2697383
CAS No.: 946332-36-1
M. Wt: 419.46
InChI Key: VVWTWTSVZZXUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo-pyridazine derivative featuring a 4-fluorophenyl group at position 1, an isopropyl substituent at position 4, and a methyl-phenylacetamide side chain. Its core structure combines a pyrazolo[3,4-d]pyridazinone scaffold, which is known for bioactivity in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications. The fluorophenyl and isopropyl groups enhance lipophilicity and metabolic stability, while the acetamide moiety may influence receptor binding affinity .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15(2)21-19-13-25-29(18-11-9-16(24)10-12-18)22(19)23(31)28(26-21)14-20(30)27(3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWTWTSVZZXUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyridazin core, which is significant for its biological activity. The presence of a 4-fluorophenyl group and an isopropyl moiety contributes to its unique pharmacological profile. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC20H22FN5O
Molecular Weight365.41 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H22FN5O/c1-13(2)19-17(24)11-27(15-7-5-14(22)6-8-15)20(17)21(29)26(25-19)12-18(28)23-10-16-4-3-9-30-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,28)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology . Its potential applications include:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways.
  • Antimicrobial Effects : Its structure indicates potential efficacy against microbial pathogens.

The mechanism of action of this compound involves interaction with specific biological targets such as enzymes or receptors. It is hypothesized that it may:

  • Inhibit certain enzyme activities critical for cancer cell proliferation.
  • Modulate signaling pathways involved in inflammation.

Research into the exact molecular targets is ongoing.

Anticancer Studies

Recent studies have highlighted the anticancer potential of pyrazole derivatives:

  • Study on MCF7 Cell Lines :
    • A derivative similar to the compound showed significant cytotoxicity with an IC50 value of 0.46 µM against MCF7 cell lines .
  • Mechanistic Insights :
    • Research indicated that compounds with structural similarities inhibited cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation .

Pharmacological Evaluations

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems:

ParameterValue
AbsorptionHigh
DistributionExtensive in tissues
MetabolismHepatic
ExcretionRenal

These parameters suggest favorable characteristics for therapeutic application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, this compound is compared to structurally related pyrazolo-pyridine and pyridazine derivatives. Key analogs include:

2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (Compound 4f)

  • Structure : Pyrazolo[3,4-b]pyridine core with 4-chlorophenyl, methyl, and N-(4-fluorophenyl)acetamide substituents .
  • Key Data :
    • Melting point: 214–216°C
    • IR (C=O stretch): 1684 cm⁻¹
    • NMR: δ 1.79 (Ar-CH₃), 4.23 (CH₂), 7.19–7.73 (aromatic protons)
    • Molecular weight: 486 g/mol (M⁺) .
Comparison :
Parameter Target Compound Compound 4f
Core Structure Pyrazolo[3,4-d]pyridazinone Pyrazolo[3,4-b]pyridine
Aromatic Substituent 4-Fluorophenyl (position 1) 4-Chlorophenyl (position 3)
Alkyl Group Isopropyl (position 4) Methyl (position 4)
Acetamide Side Chain N-methyl-N-phenyl N-(4-fluorophenyl)
Molecular Weight ~495 g/mol (estimated) 486 g/mol
Key Functional Groups Fluorine, isopropyl Chlorine, methyl
  • The N-methyl-N-phenylacetamide side chain likely confers greater metabolic stability than 4f’s N-(4-fluorophenyl) group due to reduced susceptibility to oxidative deamination .

Lumped Surrogate Analogs

highlights the concept of "lumping" structurally similar compounds to predict properties. For example, pyrazolo-pyridazinones and pyrazolo-pyridines with comparable substituents (e.g., halogenated aryl groups) may exhibit analogous reactivity or bioactivity.

Research Findings and Bioactivity Trends

  • Compound 4f : Demonstrated moderate bioactivity in preliminary assays, attributed to its chloro-fluorophenyl motif and acetamide linkage .
  • Pyrazolo-pyridazinones: Prior studies suggest that the pyridazinone moiety enhances kinase inhibitory activity due to its planar structure and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer :

  • Core Steps : Focus on regioselective functionalization of the pyrazolo[3,4-d]pyridazinone scaffold. Key intermediates include halogenated fluorophenyl precursors and isopropyl-substituted pyridazinone derivatives.
  • Optimization : Use coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for aryl-aryl bond formation. Monitor reaction temperature (70–120°C) and catalyst systems (e.g., Pd(PPh₃)₄) to minimize byproducts .
  • Purification : Employ gradient elution via reverse-phase HPLC (C18 columns) for isolating high-purity fractions .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • HRMS : Validate molecular formula (C₂₄H₂₃FN₄O₂) with <2 ppm mass accuracy.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency.
  • Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer :

  • Dose-Response Refinement : Use a factorial design (2x2 ANOVA) to test pharmacokinetic variables (e.g., bioavailability, metabolic clearance) .
  • Tissue Distribution Studies : Apply LC-MS/MS to quantify compound levels in target organs vs. plasma .
  • Control Groups : Include sham-treated and positive-control cohorts to isolate compound-specific effects .

Q. How do computational models inform derivative design for target selectivity?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to off-target kinases (e.g., EGFR, VEGFR).
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with IC₅₀ values .
  • ADMET Prediction : Employ SwissADME to optimize logP (<3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What experimental frameworks assess metabolic stability and toxicity?

  • Methodological Answer :

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS over 60 minutes .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Ames Test : Evaluate mutagenicity in TA98 and TA100 Salmonella strains at 0.1–100 µM concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.